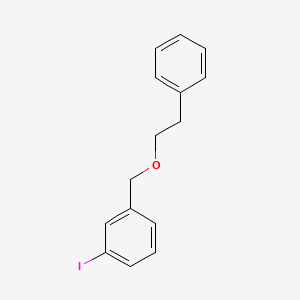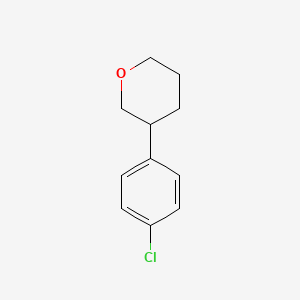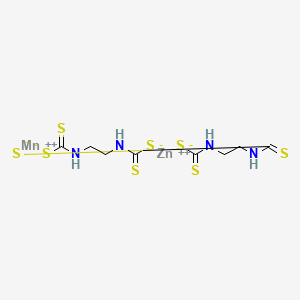
MANCOZEB
概述
描述
锰锌灭菌灵是一种二硫代氨基甲酸酯类非内吸性农业杀菌剂,具有多位点、接触保护作用。它是另外两种二硫代氨基甲酸酯类杀菌剂:锰锌 和代森锌 的组合。 锰锌灭菌灵被广泛用于防治多种作物,包括田间作物、水果、坚果、蔬菜和观赏植物中的多种真菌病害 . 它以各种商品名出售,包括Penncozeb、Trimanoc、Vondozeb、Dithane、Manzeb、Nemispot和Manzane .
准备方法
锰锌灭菌灵是通过将锰锌与锌盐络合而合成的。其制备过程涉及多个步骤:
精制锰锌和锌盐: 锰锌、锌盐和反应助剂被精制。
化学反应分析
科学研究应用
锰锌灭菌灵具有广泛的科学研究应用:
作用机制
锰锌灭菌灵通过与真菌细胞内的氨基酸和酶的巯基发生反应并使之失活而发挥作用。 这种破坏会导致脂质代谢、呼吸作用和三磷酸腺苷 (ATP) 的产生受到抑制 . 锰锌灭菌灵作用于真菌细胞内的多个位点,使其成为一种具有保护和接触作用的多位点杀菌剂 .
相似化合物的比较
属性
分子式 |
C4H6N2S4Mn . C4H6N2S4Zn C8H12MnN4S8Zn |
|---|---|
分子量 |
541.1 g/mol |
IUPAC 名称 |
zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
InChI 键 |
CHNQZRKUZPNOOH-UHFFFAOYSA-J |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
规范 SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
颜色/形态 |
Greyish-yellow free-flowing powder Yellowish powde |
密度 |
1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |
闪点 |
138 °C (280 °F) 137.8 °C (tag open cup) 138 °C o.c. |
熔点 |
172 °C (decomposes) |
物理描述 |
Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] GREYISH-YELLOW POWDER. |
溶解度 |
In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |
蒸汽压力 |
9.8X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

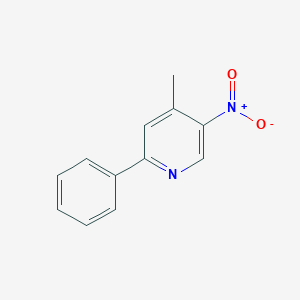
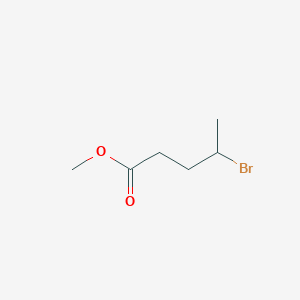
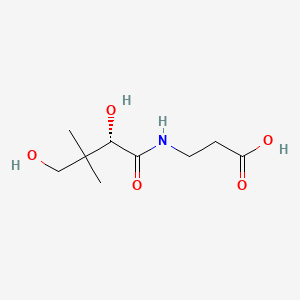
![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)
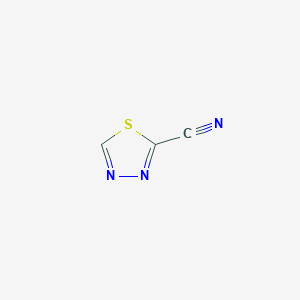
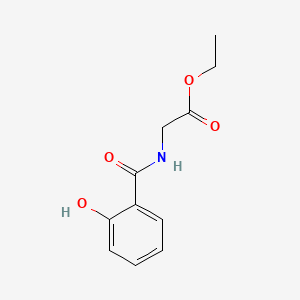
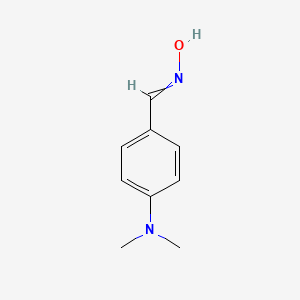

![5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8798065.png)
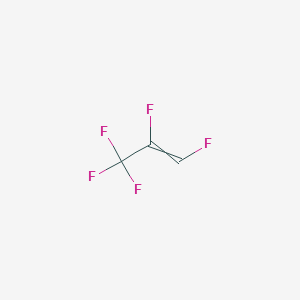
![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
